molecular formula C8H2F8 B6311323 1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene CAS No. 2088945-84-8

1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene

Cat. No.: B6311323
CAS No.: 2088945-84-8
M. Wt: 250.09 g/mol
InChI Key: UUYVMXPHBWJWMZ-UHFFFAOYSA-N
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Description

1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene is a fluorinated aromatic compound characterized by the presence of difluoromethyl groups and tetrafluorobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene typically involves the difluoromethylation of a tetrafluorobenzene precursor. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions. The reaction is usually carried out in the presence of a strong base like potassium tert-butoxide (t-BuOK) and a suitable solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of metal-based catalysts can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOMe), potassium hydroxide (KOH)

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium (Pd), nickel (Ni)

Major Products

    Substitution Products: Fluorinated benzene derivatives

    Oxidation Products: Difluoromethyl alcohols

    Reduction Products: Difluoromethyl anions

Scientific Research Applications

1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene in biological systems involves its interaction with specific molecular targets. The difluoromethyl groups can form strong hydrogen bonds with biological macromolecules, enhancing binding affinity and selectivity. Additionally, the fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(difluoromethyl)benzene
  • 1,2-Bis(trifluoromethyl)benzene
  • 1,2,3,4-Tetrafluorobenzene

Uniqueness

1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene is unique due to the presence of both difluoromethyl and tetrafluorobenzene groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of high thermal stability, resistance to oxidation, and potential for diverse chemical modifications .

Properties

IUPAC Name

1,2-bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F8/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYVMXPHBWJWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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